1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methyltetrazol-5-yl)sulfanylethanone

Description

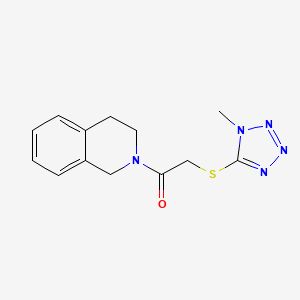

This compound features a 3,4-dihydroisoquinoline scaffold linked to a sulfanylethanone moiety substituted with a 1-methyltetrazole group.

Properties

IUPAC Name |

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methyltetrazol-5-yl)sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5OS/c1-17-13(14-15-16-17)20-9-12(19)18-7-6-10-4-2-3-5-11(10)8-18/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBLCFSCBCSNNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC(=O)N2CCC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Key Observations :

- Substituent Variability: The 1-methyltetrazole group is a common feature in sulfanylethanone derivatives, but replacements with imidazole (e.g., ) or halogenated indazole (e.g., ) alter steric and electronic profiles.

- Synthetic Flexibility: The sulfanylethanone moiety allows modular synthesis, as seen in methods for triazole- and pyrazole-linked analogs (e.g., via α-halogenated ketone reactions ).

Analytical Characterization

Techniques and Findings :

- High-Resolution Mass Spectrometry (HRMS): Used to confirm molecular formulas of cathinone analogs (e.g., ), applicable to the target compound.

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR would resolve the dihydroisoquinoline protons and tetrazole substitution pattern, as demonstrated for indapyrophenidone derivatives .

- X-ray Crystallography: Critical for confirming the stereochemistry of dihydroisoquinoline prodrugs and validating sulfanylethanone connectivity.

- Computational Analysis : Tools like Multiwfn enable electron density mapping and reactivity prediction, useful for comparing electronic profiles with analogs .

Pharmacological and Functional Insights

While direct data on the target compound are absent, structural parallels suggest:

- Tetrazole Role : The 1-methyltetrazole group may enhance metabolic stability or act as a bioisostere for carboxylic acids, common in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.